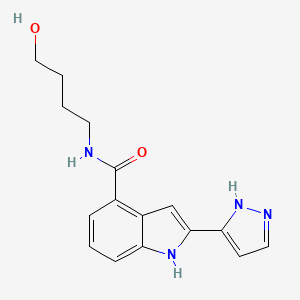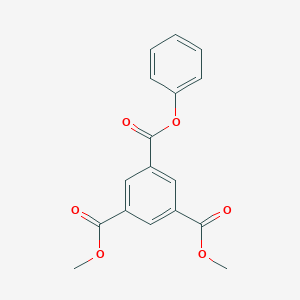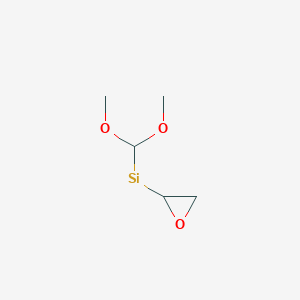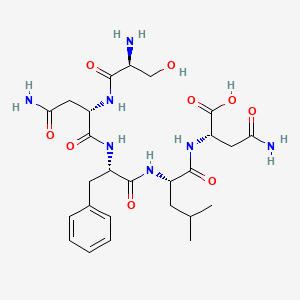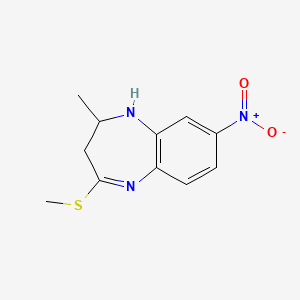
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of a nitro group and a methylsulfanyl group in this compound suggests potential unique biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-(methylsulfanyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized under acidic conditions to form the desired benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other benzodiazepines.
Pathways Involved: The binding to GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, the nitro and methylsulfanyl groups may contribute to unique interactions with other biological targets, potentially leading to antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with hypnotic and anticonvulsant effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Uniqueness
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both a nitro group and a methylsulfanyl group. These functional groups may impart distinct chemical reactivity and biological activities compared to other benzodiazepines. The combination of these groups in the benzodiazepine scaffold could lead to novel pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
500574-41-4 |
|---|---|
Formule moléculaire |
C11H13N3O2S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfanyl-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H13N3O2S/c1-7-5-11(17-2)13-9-4-3-8(14(15)16)6-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3 |
Clé InChI |
IITLNYUZEPGUGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
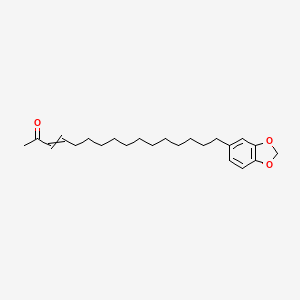
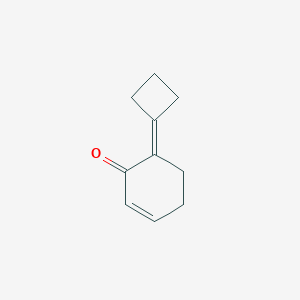
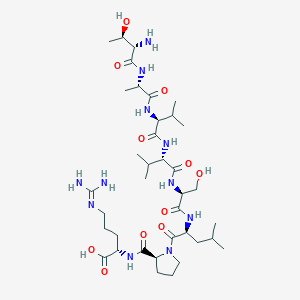
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
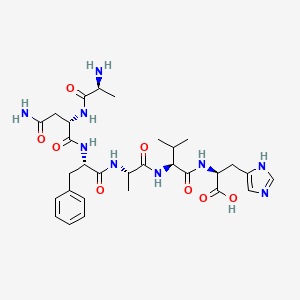
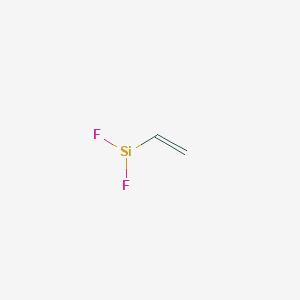
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
